molecular formula C15H16N6O2 B2915502 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034202-25-8

3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2915502
CAS No.: 2034202-25-8
M. Wt: 312.333
InChI Key: YPEDIZKSAIAKBQ-UHFFFAOYSA-N
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Description

3-((1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core linked via an ether bond to a pyrrolidine ring. The pyrrolidine is further functionalized with a 3,5-dimethyl-1H-pyrazole-4-carbonyl group. This structure combines multiple pharmacophoric elements: the pyrazine ring contributes to hydrogen bonding and π-π interactions, the pyrrolidine enhances conformational flexibility, and the pyrazole-carbonyl moiety may modulate solubility or target binding .

Properties

IUPAC Name

3-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-9-13(10(2)20-19-9)15(22)21-6-3-11(8-21)23-14-12(7-16)17-4-5-18-14/h4-5,11H,3,6,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEDIZKSAIAKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound “3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” are currently unknown. This compound is a derivative of pyrazole, which is known to interact with a variety of biological targets. .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as changes in pH could influence the compound’s ionization state and, consequently, its interaction with its targets.

Biological Activity

The compound 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The structure of the compound can be broken down into key components:

  • Pyrazole moiety : Provides a core structure associated with various biological activities.
  • Pyrrolidine ring : Contributes to the compound's pharmacokinetic properties.
  • Carbonitrile group : Often linked to enhanced biological activity.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the pyrazole core through condensation reactions.
  • Alkylation with pyrrolidine derivatives.
  • Introduction of the carbonitrile functionality via nucleophilic substitution.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. Studies have highlighted:

  • Mechanism of Action : Inhibition of key signaling pathways involved in tumor growth and proliferation.
CompoundCancer TypeIC50 (µM)Reference
Pyrazole Derivative AMCF-7 (Breast)10
Pyrazole Derivative BA549 (Lung)12

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. The pyrazole structure is known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies show:

  • Inhibition of Nitric Oxide Production : Effective in reducing LPS-induced nitric oxide production in macrophages.
StudyResult
Study 1Reduced NO production by 45% at 50 µM concentration
Study 2Decreased TNF-α levels significantly

Antimicrobial Activity

Pyrazole derivatives have also been tested for antimicrobial efficacy against various pathogens. The compound demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
S. aureus125 µg/mL
E. coli100 µg/mL

Case Studies

  • Antitumor Efficacy in Breast Cancer Cells : A study on MCF-7 cells revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction.
  • Synergistic Effects with Doxorubicin : Combining this pyrazole derivative with doxorubicin showed enhanced cytotoxicity compared to either agent alone.

Comparison with Similar Compounds

Impact of Acyl Group Substitutions

  • Chlorothiophene vs.
  • Ethoxypyridine : The ethoxy group in improves aqueous solubility, critical for in vitro assays, but may reduce metabolic stability due to susceptibility to oxidation .

Ring Size and Flexibility

  • Piperidine vs. Pyrrolidine : Piperidine analogs (–21) exhibit increased conformational flexibility and steric bulk compared to pyrrolidine derivatives. This could alter binding kinetics in enzyme pockets, as seen in kinase inhibitors .

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